2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

2-(Acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide (CAS 551921-06-3) is a synthetic malonamide derivative with molecular formula C20H23N3O5 and molecular weight 385.4 g/mol. It features an acetylamino group at the 2-position of the malonamide backbone, a 2-methoxybenzyl substituent at the N1 amide nitrogen, and a 4-methoxyphenyl group at the N3 amide nitrogen.

Molecular Formula C20H23N3O5
Molecular Weight 385.42
CAS No. 551921-06-3
Cat. No. B2409916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide
CAS551921-06-3
Molecular FormulaC20H23N3O5
Molecular Weight385.42
Structural Identifiers
SMILESCC(=O)NC(C(=O)NCC1=CC=CC=C1OC)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-8-10-16(27-2)11-9-15)19(25)21-12-14-6-4-5-7-17(14)28-3/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26)
InChIKeyFQSBKKGPIGIFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide (CAS 551921-06-3): Structural Identity and Compound Class Profile for Procurement Screening


2-(Acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide (CAS 551921-06-3) is a synthetic malonamide derivative with molecular formula C20H23N3O5 and molecular weight 385.4 g/mol [1]. It features an acetylamino group at the 2-position of the malonamide backbone, a 2-methoxybenzyl substituent at the N1 amide nitrogen, and a 4-methoxyphenyl group at the N3 amide nitrogen . The compound is part of the BIONET screening catalogue from Key Organics Ltd., comprising over 103,000 compounds designed for drug discovery screening programs . It is commercially available from multiple vendors at purities of 90–95% for research and development use .

Why Generic Malonamide Substitution Is Not Advisable: Structural Differentiation of CAS 551921-06-3 from Its Closest Analogs


Within the malonamide screening library class, small structural modifications produce distinct physicochemical and pharmacological profiles that preclude generic interchange. The 2-methoxybenzyl group at N1 in CAS 551921-06-3 introduces an ortho-methoxy substituent on the benzyl ring, creating unique hydrogen-bonding geometry, altered conformational flexibility, and distinct electronic distribution compared to the unsubstituted benzyl analog (CAS 551920-97-9) or the para-methoxy positional isomer (CAS 551921-04-1) . Published patent literature demonstrates that malonamide derivatives exhibit sensitive structure-activity relationships (SAR), where subtle changes in aryl substitution patterns can determine whether a compound functions as a caspase activator, kinase inhibitor, or antimicrobial agent [1]. Substituting a close analog without verifying target-specific activity data risks selecting a compound with a fundamentally different biological profile, potentially invalidating screening results or lead optimization efforts.

Quantitative Differentiation Evidence for 2-(Acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide vs. Closest Analogs


Ortho-Methoxybenzyl Substitution: Computed Lipophilicity and Hydrogen-Bonding Profile vs. Unsubstituted Benzyl Analog (CAS 551920-97-9)

The ortho-methoxy substituent on the N1-benzyl ring of CAS 551921-06-3 increases molecular weight by +30 Da and adds one additional hydrogen bond acceptor compared to the unsubstituted benzyl analog (CAS 551920-97-9; C19H21N3O4, MW 355.4) . The target compound has a computed XLogP3 of 2.0, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 rotatable bonds [1]. The ortho-methoxy group introduces an intramolecular hydrogen-bonding capacity near the amide linkage, which can restrict conformational freedom and alter target binding geometry relative to analogs lacking this ortho substituent [2]. This difference matters because ortho-substituted benzyl groups in malonamide series have been shown to influence caspase activation potency in class-level patent disclosures [3].

Medicinal Chemistry Drug Discovery Physicochemical Profiling Lead Optimization

Positional Isomer Differentiation: Ortho- vs. Para-Methoxybenzyl Regioisomer (CAS 551921-04-1) – Identical Formula, Distinct Topology

CAS 551921-06-3 and CAS 551921-04-1 share the identical molecular formula (C20H23N3O5, MW 385.4) but differ in the position of the methoxy group on the N1-benzyl ring: ortho (2-methoxy) vs. para (4-methoxy) . The ortho-methoxybenzyl group places the methoxy oxygen in close proximity (≈2.5–3.5 Å) to the adjacent amide N–H, enabling potential intramolecular hydrogen bonding that constrains the conformational ensemble [1]. In contrast, the para-methoxy isomer lacks this intramolecular interaction, resulting in greater conformational freedom. This topological difference can produce divergent binding modes in protein pockets, as demonstrated by the distinct activity profiles of ortho- vs. para-substituted aryl malonamides in caspase activation assays described in class-level patent literature [2]. Both isomers are available from Key Organics/BIONET at 90% purity, and the ortho-isomer is also stocked by AKSci at 95% purity .

Chemical Biology Fragment-Based Drug Discovery Molecular Recognition Isomer Profiling

Class-Level Evidence: Malonamide Scaffold as Caspase Activator and Apoptosis Inducer – Mechanistic Rationale for Oncology Screening Applications

Patent WO2005037196A2 discloses that substituted N-aryl-N'-aryl-malonamides function as activators of caspases and inducers of apoptosis, with utility in treating conditions involving uncontrolled cell growth [1]. Representative compounds in this class, such as N,N'-bis-(3-methoxy-phenyl)-2-(4-trifluoromethyl-benzylidene)-malonamide, demonstrate that aryl substitution patterns on both the N1 and N3 positions, as well as the 2-position of the malonamide core, critically modulate caspase activation potency [2]. Although CAS 551921-06-3 itself was not specifically tested in this patent, its structural features (2-acetylamino, N1-(2-methoxybenzyl), N3-(4-methoxyphenyl)) align with the general pharmacophore described for caspase-activating malonamides [3]. Other structurally related malonamide derivatives have demonstrated antiproliferative activity against MCF-7 and LNCaP cancer cell lines via caspase-mediated apoptosis and PI3K/Akt pathway modulation . Users should note that no direct, compound-specific biological assay data for CAS 551921-06-3 were identified in peer-reviewed literature as of April 2026.

Oncology Apoptosis Research Caspase Activation Cancer Therapeutics

Purity Specification and Commercial Availability: 95% (AKSci) vs. 90% (Key Organics/BIONET) – Sourcing Considerations for Reproducible Screening

CAS 551921-06-3 is commercially available from two primary suppliers with differing purity specifications. AKSci supplies the compound at a minimum purity of 95% (Cat. 3966CL), with full quality assurance and batch-specific certificates of analysis available upon request . Key Organics/BIONET-INTER offers the compound at 90% purity as part of the BIONET screening catalogue . For high-throughput screening (HTS) campaigns where false-positive rates correlate with impurity levels, the 95% purity grade provides a more reliable starting point [1]. Both suppliers ship from stock with same-day dispatch for ex-stock products and offer bulk pricing on request . The compound is classified as non-hazardous for DOT/IATA transport and is stored long-term in a cool, dry place .

Compound Management High-Throughput Screening Quality Assurance Procurement

Recommended Research Application Scenarios for 2-(Acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide (CAS 551921-06-3)


Oncology Screening Library Expansion: Apoptosis-Focused Chemical Probe with Caspase-Activator Pharmacophore Alignment

Based on class-level patent evidence that N-aryl-N'-aryl-malonamides function as caspase activators and apoptosis inducers [1], CAS 551921-06-3 is best positioned as an entry in oncology-focused screening libraries targeting apoptosis pathways. Its structural alignment with the malonamide caspase-activator pharmacophore—featuring N1-aryl, N3-aryl, and 2-position substitution—makes it suitable for phenotypic screening in cancer cell lines where caspase-mediated cell death is a desired endpoint. The ortho-methoxybenzyl substituent provides conformational constraint distinct from unsubstituted benzyl or para-methoxy analogs, which may yield differential hit profiles in target-based or phenotypic assays [2].

Structure-Activity Relationship (SAR) Studies: Ortho-Methoxybenzyl Substitution Effects on Target Binding and Selectivity

For medicinal chemistry teams investigating malonamide-based lead series, CAS 551921-06-3 serves as a key SAR probe to evaluate the impact of ortho-methoxy substitution on the N1-benzyl ring. With the unsubstituted benzyl analog (CAS 551920-97-9) and para-methoxy positional isomer (CAS 551921-04-1) commercially available , researchers can systematically compare how methoxy position influences target potency, selectivity, and ADME properties. The ortho-methoxy group's capacity for intramolecular hydrogen bonding with the adjacent amide N–H may restrict conformational freedom and enhance binding specificity relative to analogs lacking this interaction [3].

Fragment-Based Drug Discovery (FBDD): Conformationally Biased Fragment for Elaboration

With a molecular weight of 385.4 g/mol and 8 rotatable bonds [2], CAS 551921-06-3 sits near the upper boundary of fragment-like chemical space but remains suitable for fragment elaboration strategies. Its 2-methoxybenzyl group introduces conformational bias via potential intramolecular hydrogen bonding, which can be advantageous in fragment-based approaches where reducing entropic penalty upon target binding is a key design goal. The compound's availability at 95% purity from AKSci supports reliable biophysical screening (SPR, NMR, DSF) where impurity-related artifacts must be minimized.

Computational Chemistry and Cheminformatics: Molecular Descriptor Benchmarking for Malonamide Chemical Space

CAS 551921-06-3 possesses well-characterized computed properties (XLogP3 = 2.0, TPSA, HBD/HBA counts) available from PubChem [2], making it suitable as a reference compound for computational modeling of malonamide chemical space. Its structural features—including the acetylamino group, ortho-methoxybenzyl moiety, and 4-methoxyphenyl group—represent a specific combination of hydrogen bond donors and acceptors that can be used to calibrate pharmacophore models, docking scoring functions, or machine learning models trained on caspase activation or apoptosis induction endpoints.

Quote Request

Request a Quote for 2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.